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Cat. No.: B15573663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDM88951 is a highly potent and selective small molecule inhibitor of Endoplasmic Reticulum

Aminopeptidase 2 (ERAP2), a key enzyme in the antigen processing and presentation

pathway.[1] By modulating the repertoire of peptides presented by Major Histocompatibility

Complex (MHC) class I molecules on the surface of cancer cells, BDM88951 offers a novel

therapeutic strategy to enhance the visibility of tumors to the immune system. This targeted

modulation of the cancer immunopeptidome has the potential to elicit de novo anti-tumor T-cell

responses and synergize with existing immunotherapies, such as checkpoint inhibitors. These

application notes provide an overview of BDM88951's mechanism of action, preclinical data,

and detailed protocols for its use in cancer immunotherapy research.

Mechanism of Action
ERAP2, located in the endoplasmic reticulum, plays a crucial role in trimming peptide

precursors to the optimal length for binding to MHC class I molecules.[2] These peptide-MHC I

complexes are then presented on the cell surface for surveillance by cytotoxic T-lymphocytes

(CTLs). In some cancers, ERAP2 is overexpressed and can destroy potential tumor

neoantigens by over-trimming them, thus preventing their presentation and allowing cancer

cells to evade immune detection.
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BDM88951 selectively inhibits the enzymatic activity of ERAP2. This inhibition alters the

peptide repertoire presented by cancer cells, leading to the display of novel or more abundant

tumor-associated antigens.[2][3] This "re-sculpting" of the immunopeptidome can make tumor

cells recognizable by the immune system, initiating a T-cell-mediated anti-tumor response. The

genetic validation for targeting ERAP2 is supported by studies showing that a common loss-of-

function variant of the ERAP2 gene is associated with a significant survival advantage in

several cancer types.

Data Presentation
Table 1: In Vitro Potency and Selectivity of BDM88951

Target IC50 (nM) Selectivity Index Reference

ERAP2 19
>150-fold vs. ERAP1

& IRAP
[1]

Table 2: In Vivo Pharmacokinetics of BDM88951 in
Female Mice (50 mg/kg, i.p.)

Parameter Value Unit Reference

T 1/2 β 30 min

Cmax 18 µM

Tmax 20 min

AUC(0-∞) 775 min·µM

Table 3: Effect of a Selective ERAP2 Inhibitor (DG011A)
on the Immunopeptidome of MOLT-4 Leukemia Cells

Parameter Observation Reference

Novel or Upregulated Peptides >20% of detected peptides

Effect on MHC I Surface

Expression
Minor decrease

Cell Viability (up to 100 µM) No apparent toxicity
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Caption: BDM88951 inhibits ERAP2, altering antigen presentation and enhancing T-cell

recognition of cancer cells.
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Caption: Experimental workflow for evaluating BDM88951 in cancer immunotherapy research.

Experimental Protocols
ERAP2 Enzymatic Activity Assay (Fluorogenic
Substrate)
Objective: To determine the in vitro potency (IC50) of BDM88951 against recombinant human

ERAP2.

Materials:

Recombinant human ERAP2 enzyme

BDM88951

Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

Assay Buffer: 50 mM Tris-HCl, pH 7.5

96-well black microplate

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

DMSO

Procedure:

Prepare a stock solution of BDM88951 in DMSO.

Perform serial dilutions of BDM88951 in Assay Buffer to create a range of concentrations for

IC50 determination. Include a DMSO-only control.

Add 25 µL of the diluted BDM88951 or DMSO control to the wells of the microplate.

Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well.
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Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

Initiate the reaction by adding 50 µL of the R-AMC substrate solution (e.g., 20 µM final

concentration).

Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60

minutes, taking readings every 1-2 minutes.

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

Determine the percent inhibition for each compound concentration relative to the DMSO

control.

Plot percent inhibition versus compound concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Immunopeptidome Analysis by LC-MS/MS
Objective: To identify and quantify the repertoire of peptides presented by MHC class I

molecules on cancer cells following treatment with BDM88951.

Materials:

Cancer cell line of interest (e.g., MOLT-4)

BDM88951

Cell culture medium and supplements

Lysis Buffer: 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease

inhibitors

W6/32 antibody (pan-MHC class I) coupled to affinity chromatography beads

Trifluoroacetic acid (TFA)

C18 reverse-phase spin columns

LC-MS/MS instrument
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Procedure:

Culture a large number of cancer cells (e.g., 1x10^9 cells) in the presence of BDM88951
(e.g., 1 µM) or DMSO for 48-72 hours.

Harvest and wash the cells.

Lyse the cells in Lysis Buffer.

Clarify the lysate by ultracentrifugation.

Pass the cleared lysate over the W6/32 affinity column to capture MHC class I-peptide

complexes.

Wash the column extensively to remove non-specifically bound proteins.

Elute the MHC I-peptide complexes with 1% TFA.

Separate the peptides from the MHC I molecules using a C18 reverse-phase spin column.

Analyze the eluted peptides by LC-MS/MS.

Identify peptide sequences using a suitable database search algorithm.

Quantify the relative abundance of peptides between BDM88951-treated and control

samples to identify novel and upregulated peptides.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
Objective: To confirm that BDM88951 directly binds to and stabilizes ERAP2 in a cellular

context.

Materials:

Cancer cell line expressing ERAP2

BDM88951
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PBS

Protease inhibitors

Equipment for heating cell suspensions (e.g., PCR thermocycler)

Equipment for cell lysis (e.g., sonicator or freeze-thaw)

SDS-PAGE and Western blotting reagents

Anti-ERAP2 antibody

Procedure:

Culture cancer cells to ~80% confluency.

Treat cells with the desired concentration of BDM88951 or DMSO (vehicle control) for 1 hour

at 37°C.

Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by

cooling at room temperature for 3 minutes. Include a non-heated control.

Lyse the cells by freeze-thaw cycles or sonication.

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured

proteins by centrifugation.

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-ERAP2

antibody.

A shift in the melting curve to a higher temperature in the presence of BDM88951 indicates

target engagement.

Conclusion
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BDM88951 represents a promising new agent in the field of cancer immunotherapy. Its ability

to selectively inhibit ERAP2 and modulate the cancer immunopeptidome provides a strong

rationale for its further investigation, both as a monotherapy and in combination with other

immunotherapeutic agents. The protocols outlined in these application notes provide a

framework for researchers to explore the full potential of BDM88951 in their preclinical cancer

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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